2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a complex organic compound identified by the CAS number 2034280-37-8. This compound exhibits a molecular formula of CHNO and a molecular weight of 327.34 g/mol. It is characterized by the presence of both an ethoxyphenyl group and a triazolo-pyrazine moiety, which may confer unique pharmacological properties. The compound's structure indicates potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound falls under the category of amides, specifically those containing heterocyclic structures due to the presence of the triazole and pyrazine rings. Its classification as a heterocyclic amide suggests it may possess significant biological activity, making it a candidate for further pharmacological studies.
The synthesis of 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide can be approached through various synthetic routes. One common method involves the coupling of 4-ethoxyphenyl acetamide with an appropriate triazole derivative.
The molecular structure of 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide features:
The compound's structural data can be summarized as follows:
CCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=N2)C(=O)C=C(C(=O)NCC)=C
.The compound may undergo several chemical reactions typical for amides and heterocycles:
The stability of the compound in various conditions is critical for its application in biological systems. Studies on its reactivity under different pH levels can provide insights into its potential degradation pathways.
The mechanism of action for 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide likely involves interactions with specific biological targets:
Research indicates that compounds containing similar structural motifs often exhibit significant biological activities such as anti-inflammatory or anticancer effects.
While specific physical properties such as density and melting point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
The compound has potential applications in several areas:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: